A Comprehensive Technical Guide to Piperidine-1-carboximidamide Hydrobromide for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to Piperidine-1-carboximidamide Hydrobromide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Piperidine-1-carboximidamide Hydrobromide (CAS No: 332367-56-3), a molecule of significant interest to the fields of medicinal chemistry and drug discovery. The document delineates its core molecular and physicochemical properties, offers detailed protocols for its synthesis and analytical characterization, and discusses its potential applications, grounded in the established pharmacological importance of its constituent moieties: the piperidine scaffold and the guanidinium group. With a molecular weight of 208.10 g/mol , this compound serves as a valuable building block and a compelling candidate for fragment-based drug discovery programs.[1][2] This guide is structured to provide researchers and drug development professionals with the critical technical knowledge and field-proven insights required to effectively utilize this compound in their work.
Core Molecular Profile
Piperidine-1-carboximidamide Hydrobromide is a salt consisting of a protonated piperidine-1-carboximidamide cation and a bromide anion. Its structure combines two pharmacologically significant motifs.
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The Piperidine Scaffold: This six-membered heterocyclic amine is a "privileged scaffold" in medicinal chemistry, found in a vast array of clinically approved drugs targeting cancer, central nervous system (CNS) disorders, and infectious diseases.[3][4] Its conformational flexibility and ability to modulate physicochemical properties like lipophilicity and basicity make it a cornerstone in drug design.[3]
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The Carboximidamide (Guanidinium) Group: The guanidinium moiety is protonated at physiological pH, forming a stable, delocalized cation. This feature allows it to act as a strong hydrogen bond donor and engage in crucial electrostatic interactions with negatively charged residues, such as carboxylates or phosphates, found in the binding pockets of many biological targets.
Key Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | piperidine-1-carboximidamide;hydrobromide | [2] |
| CAS Number | 332367-56-3 | [1][2] |
| Molecular Formula | C₆H₁₄BrN₃ | [1][2] |
| Molecular Weight | 208.10 g/mol | [1][2] |
| Exact Mass | 207.03711 Da | [2] |
| SMILES | N=C(N1CCCCC1)N.[H]Br | [1] |
Chemical Structure
Caption: The chemical structure illustrates the piperidine ring bonded to the carboximidamide group, forming the cationic species, with the associated hydrobromide counter-ion.
Physicochemical, Safety, and Handling Protocols
Physicochemical Data
| Property | Value / Observation | Source(s) |
| Appearance | White to off-white solid (Typical for similar salts) | Inferred |
| Boiling Point | No data available | [1] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. Piperidine is miscible with water.[5] | Inferred |
| Storage | Store under an inert atmosphere at room temperature.[1] Keep container tightly closed in a dry, well-ventilated place.[6][7] |
GHS Hazard Information
This compound should be handled with care by trained professionals, adhering to standard laboratory safety procedures.
| Hazard Class | Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Skin Irritation | H315 | Causes skin irritation | [1] |
| Eye Irritation | H319 | Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1] |
Safe Handling and Storage Protocol
Expertise & Experience Insight: The hazardous properties of this compound are typical for reactive amine derivatives and hydrohalide salts. The following protocol is a self-validating system designed to minimize exposure and ensure stability.
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to control vapor exposure.[7][8][9]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety goggles or a face shield.[8][9]
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Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust or vapor.[9] Wash hands thoroughly after handling.[8]
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Storage: Store in its original, tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6] The recommended storage condition is under an inert atmosphere at room temperature.[1]
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Spill Response: In case of a spill, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal. Avoid generating dust.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[6]
Synthesis and Purification
Causality Behind Experimental Choices: A robust and common method for synthesizing N-substituted guanidines is through the reaction of a primary or secondary amine with a guanylating agent. This approach is chosen for its high efficiency and the commercial availability of suitable reagents. The subsequent salt formation with hydrobromic acid is a straightforward acid-base reaction to yield the desired product.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of Piperidine-1-carboximidamide Hydrobromide.
Detailed Experimental Protocol
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Guanylation of Piperidine:
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To a solution of piperidine (1.0 eq) in dimethylformamide (DMF), add diisopropylethylamine (DIPEA) (2.5 eq).
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Add a solution of 1H-pyrazole-1-carboxamidine hydrochloride (1.1 eq) portion-wise while stirring at room temperature.
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Rationale: DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct from the guanylating agent, driving the reaction to completion. DMF is an excellent polar aprotic solvent for this type of reaction.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
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Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, Piperidine-1-carboximidamide.[10]
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Salt Formation and Purification:
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Dissolve the crude free base in a minimal amount of isopropanol (IPA).
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Slowly add a solution of hydrobromic acid (1.05 eq, e.g., 48% aqueous or HBr in acetic acid) dropwise with stirring.
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Rationale: The addition of strong acid protonates the basic guanidine group, leading to the precipitation of the less soluble hydrobromide salt. IPA is a good solvent for the free base but a poor solvent for the salt, facilitating precipitation.
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Stir the resulting slurry at room temperature for 1-2 hours, then cool in an ice bath to maximize precipitation.
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Collect the solid product by vacuum filtration, wash with cold IPA, and then with diethyl ether.
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Dry the product under vacuum to yield Piperidine-1-carboximidamide Hydrobromide as a solid. Further purification can be achieved by recrystallization if necessary.
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Analytical Characterization
Rationale for Method Selection: A multi-technique approach is essential for unambiguous structure confirmation and purity assessment. HPLC provides purity data, Mass Spectrometry confirms the molecular weight, and NMR spectroscopy provides detailed structural information, creating a self-validating analytical system.
Analytical Workflow
Caption: Standard workflow for the analytical characterization of the final product.
Standard Analytical Protocols
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High-Performance Liquid Chromatography (HPLC):
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: Gradient elution using A: 0.1% Trifluoroacetic acid (TFA) in Water and B: 0.1% TFA in Acetonitrile.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm.
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Expected Result: A single major peak indicating the purity of the compound.
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Mass Spectrometry (MS):
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Technique: Electrospray Ionization (ESI) in positive mode.
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Expected Result: The primary ion observed will be the cationic species [C₆H₁₄N₃]⁺. The expected m/z value for this cation is approximately 128.12, corresponding to the molecular weight of the free base (127.19 g/mol ) plus a proton.[10] High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
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-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Solvent: D₂O or DMSO-d₆.
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¹H NMR: Expect broad signals for the exchangeable N-H protons of the guanidinium group. Distinct multiplets corresponding to the piperidine ring protons would be observed, typically in the δ 1.5-1.8 ppm (for the C3, C4, C5 protons) and δ 3.2-3.5 ppm (for the C2, C6 protons adjacent to the nitrogen) regions.
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¹³C NMR: Expect signals for the three chemically distinct carbons of the piperidine ring and a key signal for the guanidinium carbon (C=N) further downfield, typically in the δ 155-160 ppm range.
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Applications in Research and Drug Development
The value of Piperidine-1-carboximidamide Hydrobromide lies in its potential as a versatile building block for constructing more complex and potent drug candidates.
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Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~208 g/mol , this compound fits the profile of a molecular fragment. It can be used in screening campaigns against various biological targets to identify initial low-affinity hits, which can then be optimized into high-potency leads.[11]
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Lead Optimization: The piperidine nitrogen and the guanidine nitrogens provide multiple points for chemical modification, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).
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Targeting Guanidinium Binding Pockets: This molecule is an ideal starting point for designing inhibitors for enzymes and receptors that recognize arginine, such as nitric oxide synthases, protein kinases, or certain GPCRs.
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Diverse Therapeutic Potential: Given the wide range of activities associated with piperidine derivatives—from anticancer and antimicrobial to CNS-active agents—this compound represents a gateway to exploring numerous therapeutic areas.[3][4][12][13]
Logical Framework for Application
Caption: Relationship between structural features and potential drug applications.
Conclusion
Piperidine-1-carboximidamide Hydrobromide is more than a simple chemical; it is a strategically designed molecular entity that embodies key principles of modern medicinal chemistry. Its combination of a privileged piperidine scaffold and a functionally critical guanidinium group makes it a high-value tool for researchers. This guide has provided a comprehensive overview of its chemical properties, safe handling procedures, and robust methods for its synthesis and characterization. By leveraging the insights and protocols detailed herein, scientists in drug discovery and development can effectively utilize this compound to accelerate their research programs and explore novel therapeutic avenues.
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